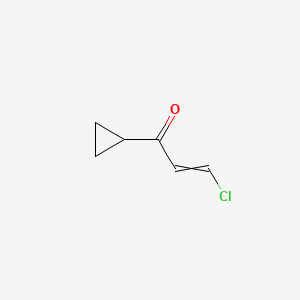

(E)-3-Chloro-1-cyclopropyl-2-propen-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7ClO |

|---|---|

Molecular Weight |

130.57 g/mol |

IUPAC Name |

3-chloro-1-cyclopropylprop-2-en-1-one |

InChI |

InChI=1S/C6H7ClO/c7-4-3-6(8)5-1-2-5/h3-5H,1-2H2 |

InChI Key |

DMFRPHRGPYWJSV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)C=CCl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of E 3 Chloro 1 Cyclopropyl 2 Propen 1 One

Ring-Opening Reactions of the Cyclopropyl (B3062369) Moiety

The inherent ring strain of the cyclopropyl group makes it susceptible to cleavage under various conditions, initiating a range of synthetic transformations. researchgate.net This reactivity is often enhanced by the adjacent carbonyl group, which can stabilize intermediates formed during the ring-opening process.

Formal [3+2] Cycloadditions

Formal [3+2] cycloaddition reactions involving cyclopropyl ketones provide a powerful method for constructing five-membered carbocyclic systems, such as cyclopentanes. scispace.comnih.gov These reactions proceed via the cleavage of one of the cyclopropane's C-C bonds, effectively creating a three-carbon synthon that reacts with a two-atom partner (an olefin or alkyne).

Visible-light photocatalysis has emerged as a mechanistically distinct approach for the activation and [3+2] cycloaddition of aryl cyclopropyl ketones. nih.gov The key step in this process is the single-electron reduction of the ketone to form a radical anion intermediate. scispace.comsemanticscholar.org This is typically achieved using a photocatalytic system comprising a photosensitizer, such as Ru(bpy)₃²⁺, often in combination with a Lewis acid like La(OTf)₃ and a sacrificial electron donor. scispace.comsemanticscholar.org

The proposed mechanism involves:

Photoexcitation of the Ru(II) catalyst.

Reductive quenching to generate a potent single-electron reductant, Ru(I).

Electron transfer to the Lewis acid-activated cyclopropyl ketone, forming a ketyl radical anion.

This radical anion undergoes rapid ring-opening to produce a more stable distonic radical anion.

The resulting radical intermediate then engages in a stepwise cycloaddition with an alkene or alkyne partner to furnish the cyclopentane (B165970) or cyclopentene (B43876) product after a final oxidation step regenerates the catalyst. nih.govacs.org

This method allows for the diastereoselective construction of highly substituted cyclopentane frameworks, including those with quaternary carbon centers. nih.gov

Transition metals can also effectively mediate the ring-opening of cyclopropyl ketones. Samarium(II) iodide (SmI₂) and Nickel(0) complexes are notable examples.

Samarium(II) Iodide (SmI₂): SmI₂ is a powerful single-electron transfer reductant that can catalyze the intermolecular coupling of aryl cyclopropyl ketones with alkynes to yield cyclopentenes. researchgate.netrsc.org The reaction proceeds through a radical mechanism similar to the photocatalytic pathway, where SmI₂ transfers an electron to the ketone. rsc.org A key advantage of some modern SmI₂ systems is their ability to operate catalytically without the need for a stoichiometric co-reductant to regenerate the Sm(II) state. researchgate.net

Nickel (Ni): Nickel(0) catalysts have been used to achieve "cut-and-sew" reactions where the cyclopropyl ketone is difunctionalized to form ring-opened products. nih.gov These transformations can involve the oxidative addition of a C-C bond of the cyclopropane (B1198618) ring to the low-valent nickel center. The resulting metallacycle can then undergo further reactions, such as cross-coupling, to generate valuable γ-substituted silyl (B83357) enol ethers. nih.gov

Asymmetric Ring-Opening Processes

The development of catalytic asymmetric ring-opening reactions of cyclopropyl ketones allows for the synthesis of chiral molecules with high enantioselectivity. A highly successful approach utilizes chiral N,N′-dioxide–scandium(III) complexes as catalysts. rsc.orgnih.gov

This catalytic system has proven effective for the enantioselective ring-opening of cyclopropyl ketones with a diverse range of nucleophiles, including β-naphthols, thiols, alcohols, and carboxylic acids. rsc.orgnih.govresearchgate.net The reaction affords the corresponding chiral β-naphthol derivatives, sulfides, ethers, and esters in high yields (up to 99%) and with excellent enantioselectivities (up to 97% ee). rsc.orgresearchgate.net The chiral Lewis acid complex activates the cyclopropyl ketone and controls the facial selectivity of the nucleophilic attack, leading to the formation of one enantiomer in preference to the other.

| Nucleophile | Catalyst System | Product Type | Max. Yield | Max. ee |

| β-Naphthols | Chiral N,N′-dioxide/Sc(III) | Chiral β-naphthol derivatives | 99% | 97% |

| Thiols | Chiral N,N′-dioxide/Sc(III) | Chiral sulfides | 99% | 95% |

| Alcohols | Chiral N,N′-dioxide/Sc(III) | Chiral ethers | 99% | 95% |

| Carboxylic Acids | Chiral N,N′-dioxide/Sc(III) | Chiral esters | 99% | 95% |

Table 1: Summary of Asymmetric Ring-Opening Reactions of Cyclopropyl Ketones Catalyzed by a Chiral N,N′-dioxide–Scandium(III) Complex. Data sourced from multiple studies. rsc.orgnih.gov

Ring-Opening/Recyclization Cascades

Cyclopropyl aryl ketones can undergo uncatalyzed cascade reactions involving a ring-opening step followed by an intramolecular recyclization. nih.govacs.org These transformations provide efficient access to complex polycyclic aromatic structures such as indenones and fluorenones from readily available starting materials. acs.orgfigshare.com

The reaction is believed to initiate with a solvent-assisted ring-opening of the cyclopropyl ketone to form a zwitterionic intermediate. acs.org This intermediate then undergoes reorganization and subsequent intramolecular cyclization and elimination to yield the final aromatic product. The outcome of these cascades can be highly sensitive to solvent, temperature, and the electronic and steric properties of substituents on the aromatic ring. acs.orgfigshare.com This methodology has been used to access 3-hydroxyindanones possessing contiguous stereogenic centers and various substituted indenone and fluorenone derivatives. figshare.com

Role of the Chlorine Substituent in Reactivity

The chlorine atom at the β-position plays a crucial role in modulating the reactivity of the enone system.

Influence on Electrophilicity and Nucleophilicity

The chlorine atom is an electron-withdrawing group, which significantly increases the electrophilicity of the β-carbon. This makes the double bond more susceptible to nucleophilic attack in 1,4-addition reactions. The resonance effect of the chlorine atom, where a lone pair of electrons can be delocalized into the double bond, can lead to a partial double bond character between the carbon and chlorine. quora.comdoubtnut.comdoubtnut.comyoutube.com However, in the context of an enone system, the inductive effect of chlorine is expected to dominate, enhancing the electrophilic nature of the β-carbon.

Participation in Elimination or Substitution Processes

The chlorine atom in a vinyl chloride is typically unreactive towards nucleophilic substitution due to the aforementioned resonance stabilization and the sp² hybridization of the carbon atom. quora.comdoubtnut.combrainly.in Therefore, direct substitution of the chlorine atom by a nucleophile is unlikely under standard conditions.

However, the chlorine atom can act as a leaving group in an elimination reaction following a nucleophilic addition. For instance, after a 1,4-addition of a nucleophile, the resulting enolate could undergo elimination of the chloride ion to regenerate the double bond, leading to a net substitution at the β-position. This addition-elimination mechanism is a common pathway for the reaction of nucleophiles with β-halo-α,β-unsaturated carbonyl compounds.

Elucidation of Reaction Mechanisms

The elucidation of the precise reaction mechanisms for (E)-3-Chloro-1-cyclopropyl-2-propen-1-one would require detailed experimental and computational studies. Techniques such as kinetic studies, isotopic labeling, and in-situ spectroscopic analysis could provide valuable insights into the reaction pathways.

Computational studies, using methods like Density Functional Theory (DFT), would be particularly useful for mapping the potential energy surfaces of the various reactions. rsc.org Such studies could help in determining the activation energies for 1,2- versus 1,4-addition, predicting the stereochemical outcomes of cycloaddition reactions, and understanding the electronic influence of the chlorine and cyclopropyl substituents on the transition states. For instance, computational analyses of related systems have been used to understand the regioselectivity of radical additions and the mechanisms of Diels-Alder reactions. nih.govnih.gov

Radical Intermediates and Electron Transfer Processes

The presence of the α,β-unsaturated ketone system in this compound makes it susceptible to reactions involving radical intermediates, often initiated by single-electron transfer (SET) processes. In analogous α,β-unsaturated ketones, photoredox-initiated reactions can lead to the formation of radical anions. These intermediates are highly reactive and can participate in a variety of subsequent transformations.

Research on similar compounds, such as α,β-unsaturated esters and ketones, has shown that intermolecular alkyl radical additions can be controlled to be highly chemo- and regioselective. nih.gov The selectivity of these reactions is often determined by a consecutive electron transfer step after an initial reversible radical addition, which propagates the radical chain. nih.gov For α,β-unsaturated ketones, 1,4-addition (Michael addition) is typically favored. nih.gov

Furthermore, the cyclopropyl ketone moiety can undergo homolytic cleavage of a C-C bond within the three-membered ring upon photoinduced electron transfer (PET). acs.org This process, often facilitated by tertiary amines as electron donors, results in the formation of a ketyl radical anion, which can then undergo ring opening to form a more stable radical intermediate. acs.orgacs.org

A plausible reaction pathway for this compound under reductive PET conditions could involve the initial formation of a radical anion, followed by either Michael addition of another radical or ring-opening of the cyclopropyl group. The specific outcome would likely depend on the reaction conditions and the nature of any other reacting species present.

Table 1: Potential Radical Intermediates and Subsequent Reactions

| Initiating Step | Intermediate Species | Potential Subsequent Reaction |

| Single-Electron Transfer | Radical anion of this compound | 1,4-addition of an alkyl radical |

| Photoinduced Electron Transfer | Ketyl radical anion | Cyclopropyl ring opening |

Carbocationic Pathways and Rearrangements

Carbocationic intermediates play a significant role in the chemistry of cyclopropyl carbonyl compounds, often leading to complex rearrangements. The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under acidic conditions or upon the formation of a nearby positive charge.

In the case of this compound, protonation of the carbonyl oxygen would enhance the electrophilicity of the carbonyl carbon and the β-carbon of the enone system. This could facilitate nucleophilic attack, potentially leading to the formation of a carbocationic intermediate.

More significantly, the cyclopropyl group itself can be involved in carbocationic rearrangements. Protonated cyclopropane (PCP+) structures have been identified as key intermediates in the rearrangement of carbocations. uregina.ca These rearrangements can occur through various mechanisms, including 1,2-hydride shifts and 1,2-alkyl shifts, leading to more stable carbocations. libretexts.org For instance, the formation of a carbocation adjacent to the cyclopropyl ring can induce a ring-expansion rearrangement to form a cyclobutanone (B123998) derivative or a ring-opening to form a homoallylic cation.

Studies on the rearrangement of α-(carbonyl)cyclopropane carboxylic acids have shown that ring opening can be facile, especially when the cyclopropyl ring is adjacent to two carbonyl systems. arkat-usa.org While this compound does not possess two carbonyls, the electron-withdrawing nature of the enone system could similarly influence the stability of intermediates and favor ring-opening pathways.

Table 2: Plausible Carbocationic Rearrangements

| Initial Carbocation Location | Type of Rearrangement | Potential Product Type |

| α to the carbonyl group | Ring expansion | Cyclobutanone derivative |

| β to the carbonyl group (after Michael addition) | Hydride or alkyl shift | Rearranged acyclic ketone |

Concerted vs. Stepwise Mechanisms

The distinction between concerted and stepwise reaction mechanisms is crucial for understanding the reactivity of this compound, particularly in nucleophilic addition reactions. A concerted reaction occurs in a single step where bond breaking and bond formation happen simultaneously, proceeding through a single transition state. quora.com In contrast, a stepwise reaction involves multiple steps with the formation of one or more intermediates. quora.com

Nucleophilic addition to the α,β-unsaturated ketone moiety of this compound can potentially proceed through either a concerted or a stepwise pathway.

Stepwise Mechanism: In a typical stepwise nucleophilic addition to an α,β-unsaturated ketone (a Michael addition), the nucleophile first attacks the β-carbon, leading to the formation of an enolate intermediate. This is then followed by protonation to give the final product. This two-step process is generally the more accepted mechanism for this type of reaction.

Concerted Mechanism: While less common for Michael additions, some pericyclic reactions, such as the Diels-Alder reaction, are classic examples of concerted pathways. psiberg.com It is conceivable that under specific conditions or with certain nucleophiles, a concerted-like addition to the enone system could occur, although this is less likely.

The nature of the reaction (concerted vs. stepwise) can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, some reactions exist on the "concerted/stepwise boundary," where the distinction becomes less clear-cut. nih.gov

In the context of rearrangements involving the cyclopropyl group, the ring-opening process is often a distinct step, suggesting a stepwise mechanism. For example, in the thermal decarboxylation of 1-(cyclopropylcarbonyl) cyclopropane carboxylic acid, the proposed mechanism involves an initial ring opening of the cyclopropyl moiety, indicating a stepwise process. arkat-usa.org

Table 3: Comparison of Concerted and Stepwise Pathways for Nucleophilic Addition

| Feature | Concerted Mechanism | Stepwise Mechanism |

| Number of Steps | One | Two or more |

| Intermediates | None | One or more (e.g., enolate) |

| Transition States | One | Two or more |

| Example Reaction Type | Pericyclic reactions | Michael addition |

Applications of E 3 Chloro 1 Cyclopropyl 2 Propen 1 One in Advanced Organic Synthesis

As a Versatile Synthon for Complex Carbocyclic Systems

The unique combination of a strained three-membered ring adjacent to a conjugated system makes (E)-3-Chloro-1-cyclopropyl-2-propen-1-one an excellent precursor for various carbocyclic frameworks. The cyclopropyl (B3062369) group can act as a latent 1,3-dipole or homoenolate equivalent, while the vinyl chloride provides a handle for substitution or elimination reactions, enabling a variety of annulation strategies.

The vinyl cyclopropane (B1198618) (VCP) moiety embedded within this compound is predisposed to undergo rearrangement and cycloaddition reactions to form five-membered rings. Donor-acceptor cyclopropanes, which share reactivity patterns with the subject compound, are known to act as efficient 1,3-dipoles in [3+2] cycloaddition reactions. nih.gov For instance, in reactions catalyzed by Lewis acids like Zinc (Zn), similar donor-acceptor cyclopropanes react with enynals to generate indanone-fused cyclopentanes. nih.gov This suggests that this compound could be a viable substrate for analogous transformations, where the cyclopropane ring opens to form a zwitterionic intermediate that is subsequently trapped by a suitable dipolarophile to yield highly substituted cyclopentane (B165970) derivatives.

Table 1: Representative [3+2] Cycloaddition for Cyclopentane Synthesis with Analogous Cyclopropanes This table is based on data for analogous donor-acceptor cyclopropanes and illustrates the potential of this reaction class.

| Catalyst | Dipolarophile | Product Type | Yield (%) | Reference |

| Zn(OTf)₂ | Enynal | Indanone-fused cyclopentane | Good | nih.gov |

| GaCl₃ | Diacetylene | Binaphthalene | Up to 57% | researchgate.net |

The construction of intricate fused and bridged carbocyclic scaffolds is a significant challenge in organic synthesis. The reactivity of this compound lends itself to intramolecular strategies for building these complex systems. Methodologies involving the intramolecular Michael-type reactions of related vinyl systems have proven effective in preparing a variety of bridged ring systems, including [3.2.1], [2.2.2], and [2.2.1] carbocycles. nih.gov In these reactions, a nucleophile tethered to the main structure attacks the β-position of the α,β-unsaturated system, initiating a cyclization cascade. Given the electrophilic nature of its double bond, this compound is an ideal candidate for such transformations, leading to the formation of complex polycyclic structures.

Furthermore, transition-metal-catalyzed "cut-and-sew" reactions of cyclobutanones provide a deconstructive strategy for accessing bridged and fused rings. nih.gov This approach, based on C-C bond activation, could potentially be adapted for cyclopropyl ketones like the title compound, offering a novel pathway to diverse skeletal frameworks.

Indanones and fluorenones are core structures in many biologically active compounds and functional materials. researchgate.net Cascade reactions involving cyclopropyl ketones provide an elegant route to these frameworks. For example, a formal homo-Nazarov-type cyclization can transform a vinyl-cyclopropyl system into a fluorenone scaffold. nih.gov This process is initiated by the acid-catalyzed opening of the cyclopropane ring to form a stabilized cation, which then undergoes electrocyclization and subsequent aromatization. nih.gov The structure of this compound is well-suited for this type of transformation, potentially reacting with aryl nucleophiles to generate intermediates primed for this cascade.

Recent advances have also shown that aryl enaminones can react with cyclopropenones in cascade reactions to form indenone-fused derivatives, highlighting the utility of strained rings in building indenone cores. acs.org While the starting materials differ, the underlying principle of using a strained ring to initiate a cascade that forms a five-membered ring fused to an aromatic system is applicable.

Utilization in Heterocyclic Synthesis

Beyond carbocycles, this compound is a valuable precursor for a variety of heterocyclic compounds. The vinyl chloride and the enone functionalities are key reactive sites for introducing heteroatoms such as oxygen and nitrogen into the molecular structure.

The β-chlorovinyl ketone moiety is a well-established precursor for furan (B31954) synthesis. In the presence of a mild base, β-halovinyl ketones can undergo elimination to form highly reactive allenyl or propargyl ketone intermediates. organic-chemistry.org These intermediates can then be trapped by nucleophiles. A one-pot synthesis of 2,5-disubstituted furans has been developed from β-chlorovinyl ketones using a copper catalyst. organic-chemistry.org This methodology could be directly applied to this compound, where reaction with a nucleophile in the presence of a copper salt would likely yield 2-cyclopropyl-5-substituted furans.

Additionally, tandem Knoevenagel-Michael cyclizations are used to synthesize dihydrofuran derivatives from various ketone precursors, demonstrating another potential pathway for derivatization. nih.gov

Table 2: Potential Furan Synthesis from this compound This table outlines a plausible reaction based on established methods for β-chlorovinyl ketones. organic-chemistry.org

| Reactant | Catalyst | Product | Plausible Yield |

| 1,3-Dicarbonyl Compound | CuCl | 2-Cyclopropyl-5-substituted furan | Good to Excellent |

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science. nih.gov The enone functionality of this compound makes it an excellent Michael acceptor and a partner in condensation reactions for synthesizing N-heterocycles.

One straightforward approach is the reaction with binucleophiles like urea, thiourea, or guanidine. Following a Claisen-Schmidt-type condensation pathway, these reagents can add to the enone system, followed by cyclization and dehydration to afford pyrimidine, pyrimidin-2(1H)-one, or pyrimidin-2(1H)-thione derivatives.

Another powerful method involves the Stork enamine reaction. libretexts.org Enamines, which are readily formed from ketones or aldehydes and secondary amines, can act as soft nucleophiles in Michael additions. The reaction of an enamine with this compound would lead to a 1,5-dicarbonyl-type intermediate after hydrolysis, which can then undergo intramolecular cyclization to produce various nitrogen-containing ring systems. libretexts.org Furthermore, multicomponent reactions involving imines are widely used for the synthesis of complex N-heterocycles like pyrrolidines and pyridines, representing another promising avenue for the application of this versatile synthon. nih.gov

Precursor in Analog Synthesis for Structure-Activity Relationship Studies (Excluding Biological Activity)

This compound serves as a versatile and reactive building block for the synthesis of diverse molecular analogs intended for structure-activity relationship (SAR) investigations. Its chemical architecture features multiple reactive sites—the electrophilic β-carbon of the α,β-unsaturated system, the displaceable vinyl chloride, and the carbonyl group—allowing for systematic structural modifications. The primary goal in synthesizing such analog libraries is to explore the chemical space around a core scaffold by methodically altering its steric and electronic properties.

The vinyl chloride moiety is particularly amenable to nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This transformation allows chemists to modulate properties such as polarity, hydrogen bonding potential, and molecular size. For instance, reaction with various amines, thiols, or alcohols can yield a series of β-substituted cyclopropyl propenones.

Table 1: Synthetic Modifications for Analog Generation

| Reaction Type | Target Site | Reagent Class | Resulting Structural Motif |

|---|---|---|---|

| Nucleophilic Vinylic Substitution | C-Cl bond | Amines (R₂NH), Thiols (RSH), Alcohols (ROH) | β-Amino, β-Thio, or β-Alkoxy-1-cyclopropyl-2-propen-1-one |

| Michael Addition | α,β-Unsaturated System | Organocuprates, Enolates | β-Substituted cyclopropyl propanones |

| Carbonyl Reduction | Carbonyl Group (C=O) | Reducing agents (e.g., NaBH₄) | Allylic alcohol |

| Wittig Reaction | Carbonyl Group (C=O) | Phosphorus ylides | Substituted diene |

Enabling Synthesis of Chiral Compounds and Stereocenters

The unique structural and electronic properties of this compound and related cyclopropyl ketones make them valuable substrates in asymmetric synthesis for the construction of chiral molecules and the precise installation of stereocenters. The strained cyclopropane ring can act as a latent reactive group, participating in stereocontrolled ring-opening reactions, while the enone moiety allows for various stereoselective additions.

Asymmetric Ring-Opening Reactions: Catalytic asymmetric ring-opening of cyclopropyl ketones has emerged as a powerful method for generating chiral molecules. rsc.orgresearchgate.net Chiral Lewis acid complexes, such as those formed from scandium(III) triflate and chiral N,N'-dioxide ligands, can catalyze the reaction of cyclopropyl ketones with nucleophiles like β-naphthols. rsc.orgresearchgate.net This process typically proceeds with high levels of enantioselectivity, affording chiral β-naphthol derivatives with newly formed stereocenters. The chiral catalyst creates a specific three-dimensional environment that directs the approach of the nucleophile to one face of the activated substrate, resulting in the preferential formation of one enantiomer.

Stereoselective Cycloadditions: The enone functionality within the molecule can participate in stereoselective cycloaddition reactions. For example, enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been developed to construct densely substituted cyclopentane rings. nih.gov These reactions often employ a dual-catalyst system, combining a chiral Lewis acid with a photoredox catalyst. The Lewis acid activates the substrate and controls the stereochemical outcome, while the photocatalyst facilitates the necessary electron transfer to initiate the reaction, leading to the formation of multiple stereocenters in a single step. nih.gov

Substrate-Controlled Diastereoselective Synthesis: Another advanced strategy involves the use of a "temporary stereocenter" to direct subsequent transformations. rsc.org In this approach, a chiral auxiliary is first used to introduce a stereocenter elsewhere in the molecule through a highly diastereoselective reaction, such as an aldol (B89426) addition. This newly formed stereocenter then directs a subsequent reaction, like a cyclopropanation, controlling the facial selectivity and thus the stereochemistry of the newly formed cyclopropane ring. Finally, the temporary stereocenter is removed, yielding an enantiomerically enriched cyclopropane product. rsc.org This methodology provides a powerful way to synthesize chiral cyclopropanecarboxaldehydes and their derivatives.

These methods highlight the utility of cyclopropyl ketones as synthons for accessing complex, enantiomerically enriched molecules that are valuable in various fields of chemical synthesis. rsc.orgacs.org

Table 2: Methodologies for Asymmetric Synthesis

| Asymmetric Method | Key Principle | Typical Reagents/Catalysts | Stereochemical Outcome |

|---|---|---|---|

| Catalytic Asymmetric Ring-Opening | Facial discrimination by a chiral catalyst | Chiral N,N'-Dioxide/Scandium(III) complexes, β-Naphthols | High enantiomeric excess (ee) in the resulting open-chain product |

| Photocatalytic [3+2] Cycloaddition | Stereocontrol via a chiral Lewis acid in a light-induced reaction | Chiral Lewis acid + Photoredox catalyst (e.g., transition metal complex) | Enantiocontrolled formation of cyclopentane rings with multiple stereocenters |

| Temporary Stereocenter Approach | Substrate-directed diastereoselectivity | Chiral auxiliaries (e.g., oxazolidinones), followed by directed cyclopropanation and auxiliary removal | High diastereomeric excess (de) in the intermediate and high enantiomeric excess (ee) in the final product |

Spectroscopic Characterization for Structural and Mechanistic Insights

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of their constituent nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of (E)-3-Chloro-1-cyclopropyl-2-propen-1-one is anticipated to exhibit distinct signals corresponding to the olefinic and cyclopropyl (B3062369) protons. The trans-configuration of the double bond is a key feature that influences the chemical shifts and coupling constants of the vinyl protons.

The olefinic protons, due to their deshielded environment, are expected to resonate in the downfield region of the spectrum. The proton on the carbon adjacent to the carbonyl group (α-proton) would likely appear as a doublet of doublets, coupled to the β-proton and the methine proton of the cyclopropyl group. The proton on the chlorine-bearing carbon (β-proton) would also appear as a doublet, with a characteristic large coupling constant (typically in the range of 13-18 Hz) for the trans-relationship with the α-proton.

The protons of the cyclopropyl ring will appear in the more shielded, upfield region. The methine proton, being adjacent to the electron-withdrawing carbonyl group, would be the most deshielded of the cyclopropyl protons. The four methylene (B1212753) protons of the cyclopropyl ring are diastereotopic and are expected to show complex splitting patterns, appearing as multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Olefinic H (α to C=O) | 6.8 - 7.2 | dd | J(Hα-Hβ) ≈ 15, J(Hα-Hcyclopropyl) ≈ 7-9 |

| Olefinic H (β to C=O) | 7.3 - 7.7 | d | J(Hβ-Hα) ≈ 15 |

| Cyclopropyl CH | 2.0 - 2.5 | m | - |

| Cyclopropyl CH₂ | 0.8 - 1.5 | m | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, six unique carbon signals are expected.

The carbonyl carbon will be the most deshielded, appearing significantly downfield (typically > 190 ppm). The olefinic carbons will resonate in the intermediate region, with the carbon atom bonded to chlorine appearing at a higher chemical shift than the carbon alpha to the carbonyl group. The carbons of the cyclopropyl ring will be the most shielded, appearing in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 190 - 200 |

| Olefinic C-Cl | 135 - 145 |

| Olefinic C (α to C=O) | 125 - 135 |

| Cyclopropyl CH | 15 - 25 |

| Cyclopropyl CH₂ | 5 - 15 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal correlations between coupled protons, for instance, between the two olefinic protons and between the cyclopropyl methine proton and the adjacent methylene protons. An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O), the carbon-carbon double bond (C=C), and the carbon-chlorine bond (C-Cl). The strong absorption band for the conjugated carbonyl stretching vibration is anticipated in the region of 1670-1690 cm⁻¹. The C=C stretching vibration of the α,β-unsaturated system would likely appear around 1600-1640 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The presence of the cyclopropyl group may also give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |

| Carbonyl | C=O stretch | 1670 - 1690 | Strong |

| Alkene | C=C stretch | 1600 - 1640 | Medium |

| Alkene C-H | =C-H stretch | 3000 - 3100 | Medium |

| Cyclopropyl C-H | C-H stretch | ~3100 | Medium |

| Alkyl Halide | C-Cl stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

The molecular formula of this compound is C₆H₇ClO. The expected nominal molecular weight is approximately 130.57 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. A characteristic feature would be the presence of an M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).

Common fragmentation pathways would likely involve the loss of a chlorine atom, a cyclopropyl group, or a carbonyl group. The fragmentation pattern would provide further confirmation of the proposed structure.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Identity |

| [M]⁺ | 130 | 132 | Molecular Ion |

| [M-Cl]⁺ | 95 | - | Loss of Chlorine |

| [M-C₃H₅]⁺ | 89 | 91 | Loss of Cyclopropyl Radical |

| [C₃H₅CO]⁺ | 69 | - | Cyclopropylcarbonyl Cation |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles, confirming the trans geometry of the double bond and the conformation of the cyclopropyl group relative to the propenone moiety. As of the latest literature survey, a crystal structure for this specific compound has not been reported. Such a study would provide invaluable, unambiguous proof of its solid-state structure.

Theoretical and Computational Studies on E 3 Chloro 1 Cyclopropyl 2 Propen 1 One

Electronic Structure and Bonding Analysis of the Cyclopropyl-Ketone Conjugation

The electronic structure of (E)-3-Chloro-1-cyclopropyl-2-propen-1-one is distinguished by the interaction between the cyclopropyl (B3062369) ring and the adjacent α,β-unsaturated ketone moiety. The cyclopropane (B1198618) ring, while formally a saturated system, possesses unique C-C bonds with significant p-character, often described by the Walsh orbital model. wiley.combluffton.edu These orbitals, which are oriented perpendicular to the ring plane, are higher in energy than typical sigma bonds and can effectively overlap with adjacent π-systems. researchgate.netchempedia.info

This interaction, known as cyclopropyl conjugation, involves the delocalization of electrons between the Walsh orbitals of the cyclopropyl group and the π-orbitals of the propenone system. wiley.commasterorganicchemistry.com Computational studies on similar cyclopropyl ketones have shown that for conjugation to be effective, a specific orientation is required, typically a "bisected" conformation where the plane of the carbonyl group bisects the cyclopropane ring. wiley.com This overlap leads to several key effects:

Geometric Changes: The conjugation affects the bond lengths within the cyclopropyl ring. The C-C bond adjacent to the carbonyl group tends to lengthen, while the distal bond shortens, reflecting the redistribution of electron density. wiley.com

Modified Carbonyl Properties: The electronic communication with the cyclopropyl ring influences the properties of the carbonyl group, including its bond length, vibrational frequency, and reactivity.

The α,β-unsaturated ketone itself features a conjugated system where the p-orbitals of the double bond and the carbonyl group overlap. nih.govfiveable.me The presence of the electron-withdrawing carbonyl group polarizes the π-system, creating a partial positive charge (δ+) on the β-carbon and a partial negative charge (δ-) on the carbonyl oxygen. This inherent polarization is a key determinant of its reactivity. The addition of the cyclopropyl group further modulates this electronic landscape.

Computational Prediction of Reactivity and Regioselectivity

Computational methods are instrumental in predicting the reactive sites of a molecule. For this compound, several electrophilic centers are available for nucleophilic attack. The primary sites include the carbonyl carbon (C1), the α-carbon (C2, bonded to chlorine), and the β-carbon (C3). Density Functional Theory (DFT) can be used to calculate various reactivity descriptors that quantify the susceptibility of these sites.

Frontier Molecular Orbital (FMO) Theory: Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) is a common approach. The LUMO represents the region where an incoming nucleophile's electrons would be accepted. For α,β-unsaturated ketones, the LUMO typically has large coefficients on both the carbonyl carbon and the β-carbon, indicating that both are potential sites for nucleophilic attack. rsc.org

Fukui Functions: A more quantitative descriptor is the Fukui function, which describes the change in electron density at a given point when an electron is added to or removed from the molecule. scm.com The function for nucleophilic attack, denoted as f+, highlights the areas most susceptible to receiving electrons. faccts.de By calculating condensed-to-atom Fukui indices, the reactivity of each atom can be ranked.

Dual Descriptor: This descriptor combines information from the functions for nucleophilic (f+) and electrophilic (f−) attack. It provides a clear visual map of a molecule's reactivity, with positive regions indicating electrophilic sites and negative regions indicating nucleophilic sites. scm.com

For this compound, these calculations would likely predict the following reactivity patterns:

Michael Addition: The β-carbon (C3) is expected to be a highly electrophilic "soft" center, making it the primary target for soft nucleophiles in a conjugate (Michael) addition reaction. mdpi.com

Direct Carbonyl Addition: The carbonyl carbon (C1) is a "hard" electrophilic center, susceptible to attack by hard nucleophiles (1,2-addition).

Nucleophilic Substitution: The α-carbon (C2) is bonded to a good leaving group (chloride), making it a potential site for nucleophilic substitution.

The table below presents hypothetical condensed Fukui function (f+) values, illustrating how computational data can predict regioselectivity for a nucleophilic attack. Higher values indicate greater reactivity.

| Atomic Site | Predicted f+ Value | Predicted Reactivity Type |

|---|---|---|

| β-Carbon (C3) | 0.28 | High (Michael Addition) |

| Carbonyl Carbon (C1) | 0.21 | Moderate (1,2-Addition) |

| α-Carbon (C2) | 0.15 | Moderate (Substitution) |

Note: Values are illustrative and based on general principles of α,β-unsaturated ketone reactivity.

Transition State Modeling for Reaction Mechanism Elucidation

To move beyond predicting where a reaction might occur to understanding how it occurs, computational chemists model the entire reaction pathway, including the transition state (TS). The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate. rsc.org

For this compound, transition state modeling can elucidate the mechanisms of competing reactions. For instance, a nucleophile could undergo a 1,4-conjugate addition to the β-carbon or a nucleophilic vinylic substitution at the α-carbon. DFT calculations can be used to locate the transition state structures for both pathways. By comparing the calculated activation free energies (ΔG‡), one can predict which reaction is kinetically favored. researchgate.netnih.gov

Computational studies on the addition of nucleophiles like thiols to α,β-unsaturated ketones have successfully modeled these processes. researchgate.netnih.govacs.org These studies show that the reaction proceeds through a transition state where the new carbon-nucleophile bond is partially formed and the π-system is partially broken. The presence of substituents and the nature of the solvent can significantly alter the energy of this transition state. Modeling these effects is crucial for accurate predictions. nih.gov For example, a reaction might proceed via a one-step mechanism or a two-step process involving a distinct intermediate. Computational modeling can distinguish between these possibilities by searching for minima on the potential energy surface that correspond to intermediates. nih.gov

Substituent Effects on Conformation and Reactivity (e.g., Chlorine, Cyclopropyl)

The reactivity of the propenone core is heavily modulated by its substituents: the cyclopropyl group and the chlorine atom.

Cyclopropyl Group: As discussed, the cyclopropyl group engages in electronic conjugation with the enone system. This has a stabilizing effect on the ground state of the molecule. nih.govacs.org Furthermore, its ability to stabilize adjacent positive charge can influence the energies of intermediates and transition states in certain reactions. Computational studies on related systems have shown that the cyclopropyl group can significantly impact reaction barriers, sometimes in complex ways that balance electronic stabilization with steric hindrance. nih.govacs.orgmanchester.ac.ukacs.org

Chlorine Atom: The chlorine atom at the α-position has a strong influence due to its inductive and resonance effects.

Resonance Effect: Chlorine also has lone pairs of electrons that can be donated through resonance (+R), but this effect is generally weaker than its inductive pull in such systems.

Leaving Group Ability: The presence of chlorine on a sp2-hybridized carbon makes this position susceptible to nucleophilic vinylic substitution, a pathway not available in standard enones.

Computational studies on chlorinated enones confirm that the chlorine substituent enhances reactivity toward nucleophiles. nih.govacs.org The combination of the electron-donating cyclopropyl group and the electron-withdrawing chlorine atom creates a "push-pull" electronic environment that finely tunes the molecule's reactivity profile.

Molecular Dynamics and Conformational Analysis

This compound is not a rigid molecule. Rotation is possible around the single bond connecting the cyclopropyl ring and the carbonyl carbon. This rotation gives rise to different conformers, which can have different energies and reactivities.

Conformational Analysis: Computational methods can be used to map the potential energy surface for this rotation. For simple cyclopropyl ketones, two main planar conformations are typically considered: s-cis (or bisected, with the C=O bond eclipsing a C-C bond of the ring) and s-trans (or bisected, with the C=O bond anti to a C-C bond). uwlax.edu Calculations often show that the bisected conformer, which maximizes conjugation, is the most stable. uwlax.edu The energy barrier to rotation between these conformers can also be calculated, indicating how readily the molecule can interconvert between different shapes.

The table below shows hypothetical relative energies for different conformations, defined by the dihedral angle between the cyclopropyl ring and the carbonyl group.

| Conformation | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Notes |

|---|---|---|---|

| Bisected-I (s-cis like) | 0° | 0.00 | Most Stable (Maximal Conjugation) |

| Gauche | 90° | 4.50 | Rotational Barrier (Transition State) |

| Bisected-II (s-trans like) | 180° | 1.20 | Local Minimum |

Note: Values are illustrative and based on typical energy profiles for cyclopropyl ketones.

Molecular Dynamics (MD) Simulations: While static conformational analysis identifies energy minima, Molecular Dynamics (MD) simulations provide a picture of the molecule's behavior over time. researchgate.netmdpi.com By simulating the motion of all atoms according to the principles of classical mechanics, MD can explore the conformational landscape of the molecule in a simulated solvent environment at a given temperature. chemrxiv.org These simulations can reveal the relative populations of different conformers, the timescales of their interconversion, and how solvent molecules interact with different parts of the solute. This dynamic information is crucial, as the reactivity of a molecule can depend on the population of a specific, highly reactive (but perhaps less stable) conformer.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of sophisticated catalytic systems is paramount for controlling the reactivity of (E)-3-Chloro-1-cyclopropyl-2-propen-1-one. Research is trending towards catalysts that can selectively activate specific functional groups, thereby enabling precise chemical modifications with high efficiency.

Future efforts will likely focus on several key areas of catalysis:

Photoredox and Metallaphotoredox Catalysis: These methods offer mild reaction conditions for generating radical intermediates. For cyclopropyl (B3062369) ketones, photocatalytic systems have enabled novel [3+2] cycloadditions. nih.gov A dual-catalyst approach, combining a chiral Lewis acid with a transition metal photoredox catalyst, has been successful in achieving enantioselective [2+2] photocycloadditions and could be adapted for the target molecule. nih.gov Future work could explore synergistic photoredox, nickel, and phosphoranyl radical catalysis for cross-electrophile coupling reactions, allowing for the direct synthesis of more complex ketones from precursors like this compound. nih.gov

Biocatalysis: Engineered enzymes present a powerful tool for achieving exceptional levels of stereoselectivity. An engineered variant of myoglobin, for instance, has been shown to catalyze the highly diastereo- and enantioselective construction of cyclopropyl ketones. rochester.edu Similarly, alcohol dehydrogenases (ADHs) are effective for the asymmetric reduction of ketones to chiral alcohols. acs.org The development of bespoke enzymes could enable the stereoselective transformation of the ketone or the C=C double bond in this compound.

Samarium(II) Iodide (SmI₂ Catalysis: Traditionally a stoichiometric reagent, SmI₂ is emerging as a potent catalyst for formal [3+2] cycloadditions, particularly for less reactive alkyl cyclopropyl ketones. acs.orgnih.gov The key is the use of Sm⁰ to prevent catalyst deactivation, expanding the scope of these reactions to more robust sp³-rich architectures. acs.org This catalytic approach could be vital for engaging the cyclopropyl ketone moiety of the title compound in cycloaddition reactions.

Hydrogen-Borrowing Catalysis: This sustainable methodology allows for the α-alkylation of ketones using alcohols, mediated by a metal catalyst. acs.org This strategy could be adapted for the functionalization of derivatives of this compound, offering an atom-economical pathway to more complex structures.

| Catalytic System | Reaction Type | Substrate Class | Key Advantages |

| Photoredox/Lewis Acid | Asymmetric [3+2] Cycloaddition | Aryl Cyclopropyl Ketones | High enantioselectivity, mild conditions. nih.gov |

| Engineered Myoglobin | Olefin Cyclopropanation | Vinylarenes, Diazoketones | High diastereo- and enantioselectivity, broad scope. rochester.edu |

| SmI₂ / Sm⁰ | Formal [3+2] Cycloaddition | Alkyl Cyclopropyl Ketones | Engages less reactive ketones, catalyst stabilization. acs.org |

| Hydrogen Borrowing | α-Cyclopropanation | Ketones, Alcohols | Sustainable, atom-economical C-C bond formation. acs.org |

| Al-salen Complex | Photocatalytic Deracemization | Cyclopropyl Ketones | Achieves high enantiomeric ratios from racemates. researchgate.net |

Exploration of New Reactivity Modes and Cascade Transformations

The structural complexity of this compound is a fertile ground for the discovery of new reactivity modes and the design of elegant cascade reactions. Such processes, where multiple bonds are formed in a single operation, significantly enhance synthetic efficiency and align with the principles of green chemistry. 20.210.105

Key research avenues include:

Ring-Opening/Recyclization Cascades: Cyclopropyl ketones are known to undergo uncatalyzed cascade reactions involving ring-opening and subsequent recyclization to form complex polycyclic structures like indenones and fluorenones. acs.org Mechanochemical approaches to these cascades can offer faster reactivity under solvent-free conditions. nih.gov Future research could explore similar transformations for this compound, potentially triggered by the vinyl chloride or the α,β-unsaturated system, to access novel carbocyclic or heterocyclic scaffolds.

[3+2] Cycloadditions: The cyclopropyl ketone moiety can act as a three-carbon synthon in [3+2] cycloaddition reactions with alkenes and alkynes to form highly substituted cyclopentanes. nih.govacs.org This reactivity has been demonstrated using both nickel catalysis and visible light photocatalysis. nih.govacs.org Exploring the intramolecular version of this reaction could provide rapid access to complex bicyclic systems.

Homo-Nazarov Cyclization: The vinyl cyclopropyl ketone substructure is a candidate for the formal homo-Nazarov reaction, an intramolecular cyclization that forms six-membered rings. researchgate.net The presence of the chloro-substituent could influence the electronics and outcome of this electrocyclization.

Tandem Fragmentation-Cyclization: Through photoinduced electron transfer (PET), α-cyclopropyl ketones can undergo regioselective cleavage of a cyclopropyl bond, forming a radical-enolate intermediate. acs.org If an unsaturated side chain is present, this intermediate can engage in a subsequent radical cyclization, leading to diverse bi-, tri-, and spirocyclic ketones. acs.org This tandem approach could be a powerful strategy for building molecular complexity from derivatives of the title compound.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The shift towards more sustainable and efficient chemical manufacturing necessitates the adoption of modern technologies like continuous flow chemistry. rsc.org The synthesis and transformation of this compound are well-suited for integration with these methodologies.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or fast reactions. rsc.orgnih.gov Key advantages include:

Enhanced Safety and Scalability: The small reactor volume enhances heat transfer, allowing exothermic reactions to be performed safely. rsc.org Scaling up is achieved through "numbering up" or "sizing up" the reactor channels, which is often more straightforward than in batch processing. rsc.org

Improved Efficiency: Flow systems can significantly reduce reaction times. For example, an aldol (B89426) reaction that took 24 hours in batch was completed in 20 minutes in flow. nih.gov

Multi-step Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single continuous process, eliminating the need for intermediate workup and purification. zenodo.org This has been applied to the synthesis of complex ketones and could be used to generate and immediately react this compound in a modular fashion. zenodo.orgresearchgate.net

Sustainable Synthesis: Beyond flow chemistry, other sustainable practices are crucial. The use of biocatalysis, as mentioned earlier, offers a green approach using aqueous media under mild conditions. acs.org Furthermore, developing catalytic cycles that utilize abundant and non-toxic metals, or even metal-free systems, will be a key research goal. nih.gov Methodologies like solid-phase synthesis can also contribute by simplifying purification and reducing solvent waste. mdpi.com

| Methodology | Application to Ketone Synthesis | Advantages |

| Continuous Flow | Grignard additions, condensations, photocatalysis | Enhanced heat/mass transfer, improved safety, scalability, reduced reaction times. rsc.orgnih.govacs.org |

| Multi-step Flow | Telescoped synthesis of β/γ-substituted ketones | Eliminates intermediate isolation, improves overall efficiency. zenodo.org |

| Biocatalysis | Asymmetric reduction of ketones | Green (aqueous media, mild conditions), high stereoselectivity. acs.org |

| Mechanochemistry | Cascade cyclization of cyclopropyl ketones | Solvent-free, faster reaction rates compared to solution-phase. nih.gov |

Advanced Computational Design of Reactions and Precursors

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing new catalysts and processes. pnnl.gov For a molecule like this compound, computational methods can provide deep insights that guide experimental work.

Mechanism Elucidation and Reactivity Prediction: Methods like Density Functional Theory (DFT) can be used to map out entire reaction profiles, identifying transition states and intermediates. nih.gov This allows for the comparison of different potential reaction pathways, such as 1,2- versus 1,4-conjugate addition to the enone system. youtube.com Distortion/interaction analysis can further rationalize reactivity trends and help in designing more reactive precursors. nih.gov

Catalyst Design: Computational approaches are crucial for designing catalysts with enhanced activity and selectivity. By modeling the interaction between a catalyst and the substrate at the transition state, researchers can rationally modify the catalyst structure (e.g., ligands in an organometallic complex or amino acids in an enzyme active site) to improve performance. pnnl.gov This has been applied to the computational design and stabilization of enzymes like haloalkane dehalogenase, which is relevant given the chloro-substituent on the target molecule. pnas.orgnih.gov

Predicting Stereochemical Outcomes: For stereoselective reactions, computational modeling can predict which diastereomer or enantiomer will be favored. This is essential for designing chiral catalysts or auxiliaries for transformations involving this compound, helping to achieve high levels of stereocontrol.

The synergy between computational prediction and experimental validation will accelerate the discovery of new reactions and the optimization of existing ones, maximizing the synthetic potential of this versatile chemical building block. pnnl.gov

Investigation of Stereospecific Transformations and Chirality Transfer

The creation of chiral centers with high fidelity is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceuticals and materials science. This compound offers multiple sites for the introduction of chirality, making it a valuable target for the development of stereospecific transformations.

Future research will likely pursue several promising avenues:

Asymmetric Cycloadditions: As previously noted, the photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones has been rendered enantioselective through a dual catalysis strategy. nih.gov A major future goal would be to extend this methodology to substrates like this compound and to develop catalysts that control the formation of multiple new stereocenters with high diastereoselectivity.

Enantioselective Synthesis of Cyclopropyl Ketones: Rather than starting with an achiral precursor, the target molecule itself could be synthesized in an enantiopure form. Chemoenzymatic strategies, employing engineered carbene transferase enzymes, have proven highly effective for the diastereo- and enantioselective synthesis of functionalized cyclopropyl ketones. rochester.edu This approach provides access to a library of chiral cyclopropane (B1198618) building blocks. rochester.edu

Deracemization: For racemic mixtures of chiral cyclopropyl ketones, photocatalytic deracemization using chiral Al-salen complexes offers a pathway to enantiomerically enriched products. researchgate.net This light-enabled process represents an emerging trend in asymmetric catalysis that could be applied to derivatives of the target compound.

Chirality Transfer: Research could explore reactions where existing chirality in a reactant is transferred to the product. For example, using an enantiopure diazoketone in a myoglobin-catalyzed cyclopropanation reaction has been shown to proceed with high stereoselectivity, indicating the enzyme's preference for one enantiomer of the chiral reagent. rochester.edu This principle could be applied to reactions where a chiral reagent is added to this compound, with the goal of inducing asymmetry in the final product.

The ultimate aim is to develop a robust toolbox of stereoselective methods that allow chemists to precisely control the 3D architecture of molecules derived from this compound, unlocking its full potential for creating complex, high-value chiral compounds.

Q & A

Q. What are the key factors to optimize the synthesis of (E)-3-Chloro-1-cyclopropyl-2-propen-1-one?

The synthesis of this compound often involves multi-step reactions, where parameters such as temperature, solvent polarity, and catalyst selection critically influence yield and purity. For example, Friedel-Crafts acylation or cyclopropane ring-forming reactions may require anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃). Solvent choice (e.g., dichloromethane or THF) affects reaction kinetics, while maintaining temperatures between 0–25°C can minimize side reactions like hydrolysis or isomerization . Post-synthesis purification via column chromatography or recrystallization is essential to isolate the (E)-isomer selectively.

Q. How can NMR and X-ray crystallography be used to characterize this compound?

- NMR : H and C NMR are critical for confirming the (E)-configuration via coupling constants () and chemical shifts of the α,β-unsaturated ketone moiety. The cyclopropyl group’s protons typically appear as distinct multiplet patterns due to ring strain .

- X-ray crystallography : Single-crystal diffraction resolves stereochemistry and bond lengths. Software like SHELXL refines structures by modeling thermal displacement parameters and validating hydrogen bonding networks .

Q. What experimental conditions influence the compound’s reactivity in nucleophilic additions?

The α,β-unsaturated ketone moiety is electrophilic, making it reactive toward nucleophiles like Grignard reagents or amines. Solvent polarity (e.g., polar aprotic solvents like DMF) enhances electrophilicity, while steric hindrance from the cyclopropyl group may slow reactions. Catalytic bases (e.g., K₂CO₃) can deprotonate intermediates, directing regioselectivity. Monitoring via TLC or in-situ IR spectroscopy helps track reaction progress .

Advanced Research Questions

Q. Which density functional theory (DFT) functionals are optimal for studying the electronic properties of this compound?

Hybrid functionals like B3LYP or M06-2X, which incorporate exact exchange terms, are recommended for accurate thermochemical and electronic structure predictions. These functionals balance computational cost and accuracy for conjugated systems, particularly in modeling excitation energies (UV-Vis spectra) and charge distribution in the α,β-unsaturated ketone . Basis sets such as 6-311++G(d,p) account for polarization and diffuse effects, critical for halogen and carbonyl groups.

Q. How can discrepancies between experimental and computational data on bond lengths or reaction energetics be resolved?

Discrepancies often arise from approximations in DFT (e.g., neglecting solvent effects) or experimental artifacts (e.g., crystal packing distortions). To resolve these:

- Validate computational models via benchmarking against high-level methods (e.g., CCSD(T)).

- Re-examine experimental conditions (e.g., sample degradation during X-ray exposure or NMR solvent interactions) .

- Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density topology from X-ray data, comparing it to DFT-derived densities .

Q. What methodologies are effective for analyzing hydrogen bonding and π-π interactions in the crystal lattice?

Graph set analysis (as per Etter’s rules) categorizes hydrogen bond motifs (e.g., chains or rings). Software like Mercury (CCDC) visualizes interactions, while Hirshfeld surface analysis quantifies contact contributions. For π-π stacking, measure centroid distances (3.4–3.8 Å) and dihedral angles (<10°) between aromatic systems. Pair distribution function (PDF) analysis can resolve short-range order in amorphous regions .

Q. How can SHELXL handle disordered structures or twinning in crystallographic studies of this compound?

SHELXL’s TWIN and BASF commands model twinning by refining twin laws and scale factors. For disordered groups (e.g., rotating cyclopropyl rings), use PART instructions to split occupancy or apply restraints (e.g., SIMU for similar displacement parameters). High-resolution data (<1.0 Å) improves refinement, and validation tools like R1 and wR2 ensure model reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.